molecular formula C14H19NO4 B1377957 (R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid CAS No. 193150-14-0

(R)-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid

Cat. No. B1377957
CAS RN: 193150-14-0
M. Wt: 265.3 g/mol
InChI Key: JWYITCUSPYOBSX-SECBINFHSA-N
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Description

“®-3-(1-tert-Butoxycarbonylamino-ethyl)-benzoic acid” is a compound that involves the use of tert-butyloxycarbonyl (Boc) protection . The Boc group is a protecting group used in organic synthesis . It is used to protect amino acids during peptide synthesis .


Synthesis Analysis

The synthesis of Boc-protected amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The Boc-protected amino acids are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is confirmed by NMR, elemental analysis, and IR spectroscopic analysis . The Boc group adds stability to the molecule and prevents unwanted reactions during synthesis .


Physical And Chemical Properties Analysis

Boc-protected amino acids are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

Organic Synthesis

In organic chemistry, the tert-butoxycarbonyl (Boc) group is widely used for the protection of amines, particularly in the synthesis of peptides. The compound can be utilized to introduce the Boc group in a substrate, thereby protecting the amine functionality during synthetic procedures . This is crucial in multi-step syntheses where selective reactivity is required.

Pharmaceutical Applications

The Boc group is significant in pharmaceuticals for the development of prodrugs and the modification of drug properties. It can be used to alter solubility, stability, and the pharmacokinetic profile of therapeutic agents . By attaching the Boc group, researchers can modify the drug’s behavior in biological systems, enhancing its efficacy or reducing side effects.

Material Science

In material science, the Boc-protected compounds serve as building blocks for the creation of complex molecules. They are essential in the design of polymers, resins, and other advanced materials where the controlled release of a functional group is necessary .

Biochemistry

The Boc group plays a pivotal role in biochemistry, especially in the study of proteins and peptides. It allows for the selective modification of amino acids, which is essential for understanding protein structure and function. Techniques such as peptide sequencing and synthesis rely on such protective groups to achieve specificity .

Analytical Chemistry

In analytical chemistry, Boc-protected compounds are used as standards and reagents. They are crucial in methods such as chromatography and mass spectrometry, where they help in the identification and quantification of substances. The stability and reactivity of these compounds make them suitable for various analytical applications .

Environmental Science

The applications of Boc-protected compounds in environmental science are emerging. They can be used in the study of environmental pollutants and the development of sensors for detecting hazardous substances. Their reactivity can be harnessed to create materials that respond to environmental changes .

Deprotection and Cleavage Studies

The Boc group is also extensively studied for its deprotection strategies. Researchers investigate various conditions under which the Boc group can be removed without affecting the rest of the molecule. This is crucial for the final steps in the synthesis of peptides and other compounds .

Biocatalysis

Lastly, the Boc group finds applications in biocatalysis. It can be used to modify substrates for enzyme-catalyzed reactions, affecting the rate and selectivity of these processes. This has implications in green chemistry and sustainable industrial practices .

Mechanism of Action

The mechanism of action of Boc-protected amino acids in peptide synthesis involves the use of the Boc group as a protecting group for the amino acids . This allows for selective reactions to occur without interference from the amino group .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a promising area of research . The development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids is an area of ongoing study .

properties

IUPAC Name

3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-6-5-7-11(8-10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYITCUSPYOBSX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193150-14-0
Record name 193150-14-0
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